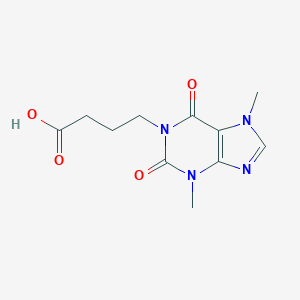

1-(3-カルボキシプロピル)-3,7-ジメチルキサンチン

概要

説明

1-(3-Carboxypropyl)-3,7-dimethylxanthine is a chemical compound with a unique structure that includes a xanthine core substituted with a carboxypropyl group

科学的研究の応用

1-(3-Carboxypropyl)-3,7-dimethylxanthine has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.

Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

作用機序

Target of Action

It is known that similar compounds, such as phthalates, have been associated with various biological processes

Mode of Action

It is suggested that similar compounds may interact with various biological processes . For instance, some compounds have been shown to affect protein and RNA syntheses

Biochemical Pathways

It has been suggested that similar compounds may influence various biochemical pathways . For example, some compounds have been shown to affect the synthesis of proteins, RNA, and lipids . More research is needed to determine the specific pathways affected by this compound.

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties

Result of Action

It has been suggested that similar compounds may have various effects on cellular processes . More research is needed to describe the specific effects of this compound’s action.

Action Environment

It is known that environmental factors can influence the action of similar compounds

生化学分析

Biochemical Properties

1-(3-Carboxypropyl)-3,7-dimethylxanthine is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the transfer of 3-amino-3-carboxypropyl from S-adenosyl-L-methionine to a histidine residue . This interaction suggests that 1-(3-Carboxypropyl)-3,7-dimethylxanthine may play a role in certain biochemical reactions, particularly those involving the metabolism of amino acids .

Cellular Effects

The effects of 1-(3-Carboxypropyl)-3,7-dimethylxanthine on cells are diverse and complex. For example, it has been found to have an impact on cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been shown to downregulate SHP2 mediated signaling and suppress breast cancer cell phenotypes, including cell proliferation, colony formation, and mammosphere growth .

Molecular Mechanism

At the molecular level, 1-(3-Carboxypropyl)-3,7-dimethylxanthine exerts its effects through various mechanisms. It has been suggested that it specifically dephosphorylates negative regulatory pTyr sites in RTKs and downstream signaling proteins to augment and sustain downstream signaling . This indicates that 1-(3-Carboxypropyl)-3,7-dimethylxanthine may play a role in the regulation of gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Carboxypropyl)-3,7-dimethylxanthine have been observed to change over time . For instance, it has been associated with changes in the levels of certain metabolites over time, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 1-(3-Carboxypropyl)-3,7-dimethylxanthine have been studied in animal models, with results indicating that its effects vary with different dosages . For instance, it has been shown to effectively inhibit tumor growth in H22-bearing mice in vivo .

Metabolic Pathways

1-(3-Carboxypropyl)-3,7-dimethylxanthine is involved in several metabolic pathways. For example, it has been associated with the glycine, serine, and threonine metabolism pathway, suggesting that it may interact with certain enzymes or cofactors and have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 1-(3-Carboxypropyl)-3,7-dimethylxanthine within cells and tissues are complex processes that involve various transporters and binding proteins

Subcellular Localization

Current evidence suggests that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Carboxypropyl)-3,7-dimethylxanthine can be achieved through several synthetic routes. One common method involves the alkylation of 3,7-dimethylxanthine with a suitable carboxypropyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium carbonate to deprotonate the xanthine, followed by the addition of the carboxypropyl halide to form the desired product.

Industrial Production Methods

Industrial production of 1-(3-Carboxypropyl)-3,7-dimethylxanthine may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions

1-(3-Carboxypropyl)-3,7-dimethylxanthine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The carboxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

類似化合物との比較

Similar Compounds

(3-Carboxypropyl)triphenylphosphonium bromide: This compound has a similar carboxypropyl group but differs in its core structure.

1,3-Bis(3-carboxypropyl)-1H-imidazole: Another compound with a carboxypropyl group, but with an imidazole core.

Uniqueness

1-(3-Carboxypropyl)-3,7-dimethylxanthine is unique due to its xanthine core, which imparts specific chemical and biological properties

生物活性

1-(3-Carboxypropyl)-3,7-dimethylxanthine (CPDMX) is a xanthine derivative and a metabolite of Pentoxifylline. Its molecular formula is with a molecular weight of 266.25 g/mol. This compound has garnered attention due to its multifaceted biological activities, particularly in the realms of inflammation modulation, neuroprotection, and potential therapeutic applications in neurological disorders.

CPDMX exhibits its biological effects primarily through interactions with adenosine receptors:

- Adenosine A1 and A2A Receptor Agonism : Activation of these receptors is associated with anti-inflammatory effects and neuroprotective properties. By stimulating A1 and A2A receptors, CPDMX may reduce the production of pro-inflammatory cytokines and enhance anti-inflammatory responses .

- Adenosine A3 Receptor Antagonism : Inhibition of A3 receptors contributes to its ability to mitigate oxidative stress and inflammation, further supporting neuronal health .

Inflammatory Response Modulation

Research indicates that CPDMX can significantly influence inflammatory pathways:

- Reduction of Pro-inflammatory Markers : Studies have shown that CPDMX can decrease levels of TNF-α and IL-6, which are key pro-inflammatory cytokines involved in various inflammatory diseases .

- Oxidative Stress Protection : CPDMX has been noted for its capacity to protect against oxidative stress-induced damage in neuronal cells, making it a candidate for research into neurodegenerative diseases such as Alzheimer's and Parkinson's .

Neuroprotective Effects

The neuroprotective potential of CPDMX is supported by several studies:

- Cell Viability : In vitro studies demonstrate that CPDMX enhances cell viability in neuronal cultures exposed to oxidative stressors like hydrogen peroxide. This protective effect is attributed to its antioxidant properties and modulation of cellular signaling pathways .

- Animal Models : Experimental models have shown that administration of CPDMX can improve cognitive function and reduce neuroinflammation in models of Alzheimer's disease, suggesting its potential as a therapeutic agent in neurodegenerative conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activity of CPDMX:

特性

IUPAC Name |

4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c1-13-6-12-9-8(13)10(18)15(11(19)14(9)2)5-3-4-7(16)17/h6H,3-5H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKASGTGXOGALBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40215232 | |

| Record name | 1-(3'-Carboxypropyl)-3,7-dimethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6493-07-8 | |

| Record name | 1-(3'-Carboxypropyl)-3,7-dimethylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3'-Carboxypropyl)-3,7-dimethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-CARBOXYPROPYL)THEOBROMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B88HVM1NMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1-(3-Carboxypropyl)-3,7-dimethylxanthine detected and quantified in biological samples?

A1: A reliable method for quantifying 1-(3-Carboxypropyl)-3,7-dimethylxanthine in biological samples is using High-Performance Liquid Chromatography (HPLC). [] This technique allows for the separation and quantification of the metabolite in complex matrices like urine. More recently, a highly sensitive method utilizing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has been developed for simultaneous quantification of pentoxifylline and its metabolites, including 1-(3-Carboxypropyl)-3,7-dimethylxanthine, in rat plasma. [] This method offers enhanced sensitivity and selectivity for pharmacokinetic studies.

Q2: What is the metabolic pathway of pentoxifylline, and how is 1-(3-Carboxypropyl)-3,7-dimethylxanthine involved?

A2: Pentoxifylline undergoes extensive metabolism in the body, primarily in the liver. One of its major metabolic pathways leads to the formation of 1-(3-Carboxypropyl)-3,7-dimethylxanthine. [, ] While the exact enzymatic steps involved in this conversion haven't been fully elucidated in these papers, it likely involves oxidation reactions.

Q3: What is the significance of developing a sensitive analytical method for 1-(3-Carboxypropyl)-3,7-dimethylxanthine, like the LC-MS/MS method described in one of the papers?

A4: The development of a sensitive and specific LC-MS/MS method for quantifying 1-(3-Carboxypropyl)-3,7-dimethylxanthine is crucial for pharmacokinetic studies. [] This method allows researchers to accurately track the concentration of the metabolite in plasma over time, providing valuable insights into its absorption, distribution, metabolism, and excretion profile. This information is essential for understanding the pharmacokinetic interactions of pentoxifylline and its metabolites in the body.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。